Tetrahydrojasmone
Description
Historical Trajectories of Cyclopentanone (B42830) Derivatives in Chemical Science
The study of cyclopentanone derivatives is intrinsically linked to the exploration of natural fragrances, particularly jasmine oil. Scientific investigation into the composition of jasmine oil, derived from Jasminium grandiflorum L., commenced as early as 1899. koreascience.kr These pioneering efforts led to the identification of several key components, including cis-jasmone, a naturally occurring cyclopentenone derivative that is a vital constituent of the oil's characteristic aroma. koreascience.kr The high demand and associated cost of natural jasmone (B1672801) spurred extensive research into more economical synthetic pathways for both jasmone itself and its structurally related analogues. koreascience.kr
This pursuit of accessible fragrance compounds brought derivatives such as dihydrojasmone (B1670601) and tetrahydrojasmone into the sphere of synthetic organic chemistry. koreascience.kr The core challenge for chemists has been the development of facile and efficient syntheses for these terpenic perfumeries. scispace.com Early research focused on creating these compounds from readily available and reasonably priced chemicals, establishing a foundation for ongoing synthetic innovation in the field of jasmonoids. koreascience.kr The synthesis of cyclopentanone and its derivatives from olefins also represents a significant area of research in versatile carbon-carbon bond formation methodologies. acs.org
Contemporary Significance of this compound in Scholarly Research
This compound, chemically known as 3-methyl-2-pentylcyclopentanone, continues to be a subject of interest in academic and industrial research, primarily within the realms of synthetic chemistry and fragrance science. chemicalbook.com Although it is not found in nature, its synthesis and properties are relevant to the study of jasmonates. flavscents.comfragranceu.com Current research often focuses on developing efficient and high-yield synthetic routes. One established method involves the condensation of cyclopentanone with n-valeraldehyde, followed by the hydrogenation of the resulting unsaturated ketone. chemicalbook.com Another approach starts from 2-octanone (B155638), where its dimethylhydrazone is lithiated and reacted with propylene (B89431) oxide to form a ketonic alcohol; this intermediate is then converted to an iodoketone, which undergoes a base-catalyzed intramolecular cycloalkylation to produce this compound. koreascience.krscispace.comresearchgate.net
While this compound has been utilized in perfumery for its floral, fruity, and coconut-like scent profile, its role has evolved. chemicalbook.comflavscents.comthegoodscentscompany.comventos.com It is generally considered less potent for distinct jasmine notes compared to other analogues like dihydrojasmone. chemicalbook.com Consequently, its application may be favored in specific fragrance types, such as pronounced fruity jasmine bases, where its particular olfactory characteristics can be advantageous. chemicalbook.com Beyond perfumery, this compound has been identified as a minor constituent in the essential oils of various plants, such as Hyssopus seravschanicus and certain Mentha species, indicating its relevance in the analysis of natural volatile compounds. researchgate.netnih.gov The study of such derivatives contributes to the broader understanding of biologically active heterocyclic compounds. scirp.org
Articulation of Academic Inquiry Objectives for this compound Research
The primary objectives in academic research concerning this compound are centered on synthetic efficiency, structural diversification, and analytical characterization. A significant goal is the continued development of novel and more economical synthetic methodologies for this compound and related jasmonoids. koreascience.kr This involves exploring new catalysts, reaction conditions, and starting materials to improve yield, reduce costs, and create more environmentally benign processes. koreascience.krscispace.com
Another key objective is the synthesis and evaluation of a wider range of cyclopentanone derivatives. scirp.orgrsc.org By creating structural analogues of natural products, researchers can investigate structure-activity relationships, potentially leading to the discovery of compounds with unique and valuable properties. christuniversity.in Furthermore, the identification and quantification of this compound in natural sources remain an active area of inquiry. researchgate.netnih.gov This research is crucial for understanding the biochemical pathways in plants and for the comprehensive chemical profiling of essential oils used in various industries.
Chemical Properties of this compound
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-pentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGOYMWXFOWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864354 | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-63-0 | |
| Record name | 3-Methyl-2-pentylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrojasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pentylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Tetrahydrojasmone and Its Stereoisomers
Chemoenzymatic Synthesis Approaches
The use of enzymes in organic synthesis offers significant advantages, including high selectivity under mild, environmentally friendly conditions. researchgate.net Biocatalysis has emerged as a powerful tool for producing chiral molecules like the stereoisomers of tetrahydrojasmone.
Application of Baeyer-Villiger Monooxygenases in Kinetic Resolution
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones. researchgate.net These enzymes are renowned for their high chemo-, regio-, and enantioselectivity, making them ideal for synthetic applications. researchgate.net
One key application of BVMOs in the context of this compound is the kinetic resolution of its racemic mixtures. In a kinetic resolution process, one enantiomer of a racemic starting material is converted by the enzyme at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched substrate from the enantiomerically enriched product. For instance, BVMOs have been successfully used in the kinetic resolution of cis- and trans-tetrahydrojasmone racemates. researchgate.net The enzyme selectively oxidizes one enantiomer of the cyclic ketone to the corresponding lactone (e.g., natural Aerangis lactone), leaving the other enantiomer of this compound unreacted and in high enantiomeric purity. researchgate.net The kinetic resolution of key intermediates, such as 4-hydroxy-2-ketones, has also been demonstrated using BVMOs, providing a pathway to chiral building blocks for more complex molecules. nih.gov
Biocatalytic Strategies for Enantioselective Production of this compound
Beyond kinetic resolution, biocatalytic strategies aim to directly produce a single, desired enantiomer of this compound. escholarship.org This can be achieved through various approaches, including the desymmetrization of prochiral substrates or the enantioselective transformation of precursors. researchgate.net
BVMOs are central to these strategies. nih.gov Their ability to distinguish between enantiotopic faces of a prochiral ketone or to selectively react with one enantiomer of a racemic intermediate is crucial. By selecting an appropriate BVMO and substrate, it is possible to design a biosynthetic pathway that yields an enantiomerically pure lactone, which can then be chemically converted to the desired this compound stereoisomer. The broad substrate scope of many BVMOs allows for their application to various aliphatic ketones, which are precursors in jasmonoid synthesis. nih.gov The development of these biocatalytic routes is driven by the need for greener and more selective alternatives to traditional chemical oxidants. nih.gov
Challenges and Innovations in Multienzymatic Systems for this compound Synthesis
While BVMOs are powerful catalysts, their industrial application faces several hurdles. A significant challenge is their dependence on expensive and unstable nicotinamide (B372718) cofactors (NAD(P)H) for activity. researchgate.net Furthermore, many BVMOs exhibit low stability, particularly in the presence of organic cosolvents that may be required for substrate solubility. researchgate.net
To overcome these limitations, significant innovations have been made, particularly in the development of multienzymatic systems and the use of whole-cell biocatalysts. researchgate.net Whole-cell systems, where the enzyme is used within its host organism (like E. coli), provide a protective environment for the enzyme and, crucially, contain the cellular machinery for in situ cofactor regeneration. researchgate.net This approach circumvents the need to add stoichiometric amounts of expensive cofactors to the reaction mixture. However, using whole cells can sometimes lead to undesired side reactions caused by other native enzymes in the host. researchgate.net Research is ongoing to engineer host strains and design multi-enzyme cascades where the product of one enzymatic step becomes the substrate for the next, creating efficient, one-pot synthetic pathways. researchgate.net
Classical Organic Synthesis Routes
Traditional organic synthesis remains a cornerstone for the production of this compound, offering robust and scalable methods. These routes often focus on the strategic construction of the cyclopentanone (B42830) ring.
Regioselective and Stereoselective Pathways to this compound
An efficient and widely cited synthesis of this compound starts from the readily available linear ketone, 2-octanone (B155638). scispace.comkoreascience.krresearchgate.net This pathway demonstrates excellent regiocontrol in the key bond-forming steps.
The synthesis proceeds as follows:
Hydrazone Formation: 2-octanone is first converted to its N,N-dimethylhydrazone derivative.
Regioselective Alkylation: The hydrazone is treated with a strong base, such as butyllithium (B86547) (n-BuLi), to generate a kinetically controlled lithiated anion. This anion then undergoes a regioselective nucleophilic attack on propylene (B89431) oxide. This step is crucial as it selectively forms the C-C bond at the desired position to build the carbon skeleton of the target molecule. koreascience.kr The reaction yields a 4-hydroxyketone (after hydrolysis of the hydrazone). koreascience.kr
Halogenation: The resulting ketonic alcohol is converted into a 4-iodoketone. koreascience.krresearchgate.net
Intramolecular Cyclization: The final step is a base-catalyzed intramolecular cycloalkylation of the 4-iodoketone, which forms the five-membered ring and yields this compound. scispace.comkoreascience.kr
This pathway is notable for its efficiency and use of affordable starting materials. koreascience.kr
Critical Synthetic Intermediates and Mechanistic Considerations
The success of the classical route hinges on the generation and reaction of specific intermediates and the underlying reaction mechanisms.
Key Intermediates: The primary intermediates in this synthesis are the 2-octanone N,N-dimethylhydrazone, the corresponding lithiated anion, the subsequent 4-hydroxyketone, and the final cyclization precursor, the 4-iodoketone. scispace.comkoreascience.kr
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| 2-Octanone N,N-dimethylhydrazone | Directs regioselective deprotonation | koreascience.kr |
| Lithiated Hydrazone Anion | Key nucleophile for C-C bond formation | koreascience.kr |
| 4-Hydroxy-3-methyl-6-undecanone | Product of the key alkylation step | scispace.comkoreascience.kr |
| 4-Iodo-3-methyl-6-undecanone | Precursor for intramolecular cyclization | koreascience.krresearchgate.net |
Mechanistic Considerations: The key mechanistic step is the regioselective formation of the anion from the N,N-dimethylhydrazone of 2-octanone. koreascience.kr Deprotonation with n-BuLi occurs preferentially at the less sterically hindered carbon adjacent to the C=N bond. This lithiated intermediate then acts as a potent nucleophile, attacking the electrophilic carbon of propylene oxide. The final intramolecular cycloalkylation is an SN2 reaction, where an enolate formed from the ketone attacks the carbon bearing the iodine atom, displacing it to form the cyclopentanone ring. scispace.comkoreascience.kr
Optimization of Reaction Parameters for Enhanced Yield and Purity
The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize product yield and purity. Key variables that are typically manipulated include temperature, pressure, reaction time, and the molar ratio of reactants and catalysts. The goal is to identify a set of conditions that pushes the reaction equilibrium towards the desired product while minimizing the formation of by-products and unreacted starting materials.
Below is a representative data table illustrating how systematic variation of parameters could optimize the yield and purity of this compound in a hypothetical synthetic step.
Table 1: Hypothetical Optimization of this compound Synthesis
| Experiment ID | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Molar Ratio (Substrate A:B) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 60 | 1.0 | 12 | 1:1.2 | 75 | 90 |
| 2 | 80 | 1.0 | 12 | 1:1.2 | 85 | 82 |
| 3 | 60 | 2.0 | 12 | 1:1.2 | 82 | 93 |
| 4 | 60 | 1.0 | 24 | 1:1.2 | 78 | 88 |
| 5 | 60 | 1.0 | 12 | 1:1.5 | 79 | 91 |
| 6 (Optimized) | 60 | 2.0 | 12 | 1:1.5 | 88 | 95 |
Enantioselective Synthesis Strategies for this compound
The biological activity and fragrance profile of many chiral molecules are specific to a single enantiomer. Consequently, the development of enantioselective synthetic methods to produce optically pure stereoisomers of this compound is a significant area of research. These strategies aim to control the three-dimensional arrangement of atoms during the synthesis.
Development and Application of Chiral Catalysts
Chiral catalysts are instrumental in enantioselective synthesis, as they can direct a reaction to preferentially form one enantiomer over the other. These catalysts can be broadly categorized into metal complexes with chiral ligands, organocatalysts, and biocatalysts (enzymes).
Biocatalysis, in particular, has emerged as a powerful tool. researchgate.net Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) have been successfully used for the kinetic resolution of racemic cis- and trans-tetrahydrojasmones. researchgate.net In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. The use of whole-cell biocatalysts can be advantageous as it provides a system for cofactor regeneration, although a significant drawback of using isolated enzymes can be the high cost of these cofactors. researchgate.net
Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, represents another important frontier. For example, chiral sulfides have been developed for the asymmetric synthesis of other cyclic compounds like aziridines, demonstrating the potential of this catalyst class for similar transformations in this compound synthesis. rsc.org
Table 2: Examples of Chiral Catalyst Types in Asymmetric Synthesis
| Catalyst Type | Example | Application Principle | Advantage |
|---|---|---|---|
| Biocatalyst | Baeyer-Villiger Monooxygenase (BVMO) | Kinetic resolution of racemic ketones. researchgate.net | High enantioselectivity under mild conditions. researchgate.net |
| Organocatalyst | Chiral Sulfides | Asymmetric imino Corey-Chaykovsky reaction. rsc.org | Metal-free, avoiding toxic metal contamination. |
| Chiral Metal Complex | Rhodium(I)/SEGPHOS | Catalytic cycloisomerization. thegoodscentscompany.com | High turnover numbers and reactivity. |
Asymmetric Induction and Stereocontrol in Cyclopentanone Ring Formation
The core of this compound is a substituted cyclopentanone ring. Establishing the correct stereochemistry at the chiral centers on this ring is the most critical challenge in the asymmetric synthesis of its stereoisomers. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature present in the substrate, reagent, or catalyst.
Stereocontrol during the formation of the cyclopentanone ring is typically achieved during a key carbon-carbon bond-forming step. Methodologies such as asymmetric intramolecular aldol (B89426) reactions, Michael additions, or ring-closing metathesis are often employed. The choice of a chiral catalyst or a chiral auxiliary attached to the substrate forces the molecule to adopt a specific conformation in the reaction's transition state. This controlled conformation ensures that the incoming chemical group adds to a specific face of the molecule, thereby setting the desired stereocenter. For example, in an organocatalyzed Michael addition to form the ring, a chiral amine catalyst can form a chiral enamine intermediate, which then reacts from a sterically less hindered side to create the new stereocenter with high fidelity.
Methodologies for Chiral Resolution
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org This is a widely applied technique in the production of optically active compounds. wikipedia.org
The principal methods for chiral resolution include:
Diastereomeric Salt Formation : This classic method involves reacting the racemic mixture (e.g., a carboxylic acid or amine derivative of a this compound precursor) with a single, pure enantiomer of a chiral resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. wikipedia.orgnumberanalytics.com The resolving agent is then chemically removed to yield the separated, pure enantiomers. wikipedia.org
Chiral Chromatography : This is a powerful and widely used separation technique where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). numberanalytics.comyoutube.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. youtube.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common formats for this method. numberanalytics.com
Enzymatic Resolution : As mentioned previously, enzymes can exhibit high stereoselectivity. In a kinetic resolution process, an enzyme modifies one enantiomer (e.g., through hydrolysis or oxidation) while leaving the other untouched. researchgate.net The resulting mixture of the modified enantiomer and the unreacted enantiomer can then be separated based on their different chemical or physical properties.
Table 3: Comparison of Chiral Resolution Methodologies
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Conversion to diastereomers with different solubilities for separation by crystallization. wikipedia.org | Scalable, well-established technique. pharmtech.com | Can be laborious; maximum theoretical yield is 50% per cycle without a racemization step. wikipedia.org |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. youtube.com | Widely applicable to many compound types, high purity achievable. numberanalytics.com | Can be expensive, especially for large-scale separations; requires specialized equipment. nih.gov |
| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. researchgate.net | High selectivity, mild and environmentally friendly conditions. researchgate.net | Limited to substrates recognized by the enzyme; enzyme cost and stability can be issues. researchgate.net |
Comparative Analysis of Synthetic Efficiency and Sustainability Metrics
Evaluating different synthetic routes to this compound involves more than just chemical yield. Modern chemical synthesis also places a strong emphasis on efficiency and sustainability, often quantified using green chemistry metrics.
Integration of Green Chemistry Principles in this compound Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comyoutube.com The integration of its twelve principles provides a framework for developing more sustainable synthetic routes to this compound.
Key principles applicable to this compound synthesis include:
Prevention of Waste : It is fundamentally better to prevent waste than to treat it after it has been created. kahedu.edu.inacs.org This involves designing synthetic routes with fewer steps and higher yields.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. youtube.comacs.org Reactions like additions and cycloadditions are preferred over substitutions and eliminations, which inherently generate by-products.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. acs.org The use of biocatalysts and organocatalysts in the synthesis of this compound aligns perfectly with this principle. researchgate.net
Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. youtube.comacs.org The use of microwave irradiation or biocatalysis can often reduce energy consumption compared to traditional heating methods. core.ac.uk
Use of Renewable Feedstocks : Whenever practical, raw materials should be derived from renewable sources, such as biomass, rather than depleting fossil fuels. solubilityofthings.comkahedu.edu.in Research into producing precursors for compounds like this compound from bio-based starting materials is an active area of green chemistry.
Table 4: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| 1. Waste Prevention | Designing convergent synthetic routes with fewer purification steps. kahedu.edu.in |
| 2. Atom Economy | Employing cycloaddition or conjugate addition reactions for ring formation to maximize atom incorporation. acs.org |
| 3. Less Hazardous Synthesis | Replacing toxic solvents and reagents with safer alternatives. |
| 4. Designing Safer Chemicals | Not directly applicable to the synthesis of a target molecule. |
| 5. Safer Solvents & Auxiliaries | Using water as a solvent or performing reactions under solvent-free conditions. rsc.org |
| 6. Design for Energy Efficiency | Utilizing enzymatic catalysis which operates at ambient temperatures. acs.org |
| 7. Use of Renewable Feedstocks | Investigating bio-derived starting materials instead of petrochemicals. solubilityofthings.com |
| 8. Reduce Derivatives | Using specific enzymes to avoid the need for protecting groups. acs.org |
| 9. Catalysis | Preferring chiral organocatalysts or biocatalysts over stoichiometric chiral reagents. acs.org |
| 10. Design for Degradation | Not directly applicable to the synthesis of a stable target molecule. |
| 11. Real-time Analysis | Implementing in-process controls to monitor reaction completion and prevent by-product formation. |
| 12. Inherently Safer Chemistry | Choosing reagents and conditions that minimize the risk of accidents. |
Advanced Spectroscopic and Chromatographic Methodologies for Analysis and Characterization of Tetrahydrojasmone
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and structural elucidation of Tetrahydrojasmone. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of the exact molecular formula.
The process involves ionizing the this compound molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for this purpose. ijarnd.com The high resolving power of the mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, enables the differentiation between ions with very similar masses. For instance, in the analysis of related compounds, LC-HRMS has been used to confirm the exact molecular mass of reaction products by observing their quasi-molecular ions, such as [M+H]+ or [M+Na]+. tuwien.at
Key HRMS Data for this compound:
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₀O | thegoodscentscompany.com |
| Molecular Weight | 168.2796 g/mol | thegoodscentscompany.com |
| XlogP3-AA | 3.40 (est) | thegoodscentscompany.com |
This table presents fundamental molecular data for this compound, often confirmed by HRMS.
Nuclear Magnetic Resonance Spectroscopy for Conformational and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and stereochemistry of this compound. magritek.com Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. The splitting patterns (multiplicity) of the signals arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the atoms. For example, in the synthesis of related jasmone (B1672801) compounds, ¹H NMR has been used to identify the major isomers based on characteristic signals and coupling constants. tuwien.at
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms.
Conformational analysis of flexible molecules like this compound can also be investigated using advanced NMR techniques. sjsu.edu By analyzing NMR parameters, researchers can gain insights into the preferred spatial arrangements of the atoms in the molecule. sjsu.edu NMR is also crucial for distinguishing between structural isomers. magritek.com
Predicted ¹H NMR Data for a this compound Isomer: Note: Actual experimental values can vary depending on the specific isomer and solvent used.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.43 | t | 1H | C4≡CH |
| 2.70 | dd | 1H | C3-CH |
| 2.80 | dd | 1H | C3-CH |
| 3.19 | ddd | 1H | H3 |
This table is based on data for a related compound and illustrates the type of information obtained from ¹H NMR. tuwien.at
Advanced Chromatographic Separations (GC-MS, LC-MS) for Purity Assessment and Trace Analysis
Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for assessing the purity of this compound and for detecting and quantifying trace-level impurities. researchgate.nettandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for analyzing volatile compounds like this compound. mdpi.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. scielo.brresearchgate.net The separated components then enter a mass spectrometer, which provides mass spectra for identification. scielo.brresearchgate.net By comparing the obtained mass spectra with spectral libraries, individual components, including isomers and impurities, can be identified. diabloanalytical.com GC-MS is also used to determine the relative area percentages of the compounds, which corresponds to their quantitative analysis. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. saspublishers.com This technique is highly selective and sensitive, allowing for the detection and identification of chemicals in the presence of other substances. researchgate.netsaspublishers.com For less volatile or thermally labile impurities that may be present in this compound samples, LC-MS is the preferred method. The sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separated components are then introduced into the mass spectrometer for detection and identification. nih.gov
Typical GC-MS Parameters for Analysis:
| Parameter | Typical Value/Setting | Reference |
| Column Type | Fused silica (B1680970) capillary column (e.g., HP-5MS) | mdpi.comresearchgate.net |
| Carrier Gas | Helium | mdpi.comscielo.br |
| Ionization Mode | Electron Impact (EI), 70 eV | mdpi.comscielo.br |
| Mass Range | m/z 35-400 u | tandfonline.com |
This table outlines common parameters used in the GC-MS analysis of volatile compounds like this compound.
Chiroptical Methods for Enantiomeric Excess Determination
This compound possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.
Circular Dichroism (CD) spectroscopy is a key chiroptical technique used for this purpose. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is unique to a specific enantiomer, and the magnitude of the signal is proportional to its concentration. By analyzing the CD spectrum of a sample and comparing it to the spectra of the pure enantiomers, the enantiomeric excess can be accurately determined. researchgate.netnih.gov Methods combining UV and CD spectroscopy, or HPLC with CD detection, have been developed to enhance the accuracy of ee determination. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound, especially within complex matrices like fragrance formulations or natural extracts, often necessitates the use of hyphenated techniques. nih.govresearchgate.net These methods combine two or more analytical techniques to achieve a higher degree of separation and identification. ijarnd.comresearchgate.net
Examples of powerful hyphenated techniques include:
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples an HPLC system to an NMR spectrometer, allowing for the structural elucidation of compounds separated from a complex mixture. ijarnd.comresearchgate.net
LC-MS-MS (Tandem Mass Spectrometry): This method involves two stages of mass analysis, providing enhanced specificity and structural information, which is particularly useful for identifying components in complex mixtures with a high degree of confidence. nih.gov
GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): This technique offers significantly increased peak capacity and resolution compared to conventional GC-MS, making it ideal for the detailed analysis of complex volatile samples. chromatographyonline.com
These hyphenated techniques provide a comprehensive approach to the analysis of this compound, enabling not only its identification and quantification but also the characterization of its isomers and any associated impurities within intricate mixtures. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Tetrahydrojasmone and Its Analogues
Rational Design and Synthesis of Tetrahydrojasmone Derivatives for SAR Probing
One common strategy involves the principle of isosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties to observe the effect on biological activity. For instance, in analogs of the related compound jasmone (B1672801), the double bond in the side chain has been replaced with a cyclopropane ring. This modification can lead to changes in odor characteristics and, in some cases, an increase in odor intensity. The rationale behind such a substitution is that the cyclopropane ring can mimic the steric and electronic nature of a C=C double bond. Studies on jasmone derivatives have shown that cyclopropanation of the side chain's double bond can yield favorable results, whereas substitution of the double bond within the ring can lead to a loss of the original jasmine-like odor.
The synthesis of this compound derivatives often begins with commercially available starting materials, such as 2-alkylcyclopentanones. Modifications can include varying the length and branching of the alkyl side chain, introducing different functional groups, or altering the substitution pattern on the cyclopentanone (B42830) ring. Each new analog is then purified and its olfactory properties are evaluated by trained perfumers. The resulting data, which typically includes descriptions of the odor character and intensity, are then correlated with the structural modifications.
| Compound | Modification from this compound | Reported Odor Characteristics |
| This compound | - | Mild, fatty, slightly floral and fruity |
| cis-Jasmone | Introduction of a cis-double bond in the pentenyl side chain | Intense, floral, jasmine |
| Dihydrojasmone (B1670601) | Introduction of a double bond in the cyclopentenone ring | Fruity, floral, jasmine-like |
| Methyl Dihydrojasmonate | Esterification and modification of side chain | Powerful, floral, jasmine, citrus |
This table presents a conceptual representation of how structural modifications to the jasmone scaffold influence odor. Specific olfactory data for a systematic series of this compound analogs is proprietary to fragrance research companies and not widely available in public literature.
Stereochemical Influences on Molecular Recognition and Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition, particularly in biological systems where receptors are often chiral. The interaction between an odorant molecule and an olfactory receptor is highly specific, and different stereoisomers of a chiral odorant can exhibit remarkably different scents or intensities.
It is a well-established principle in fragrance chemistry that the different stereoisomers of a chiral molecule can have distinct odors. This is because the olfactory receptors in the nose are themselves chiral proteins, and they can differentiate between the different 3D shapes of the isomers, much like a lock can distinguish between different keys. For one stereoisomer to bind effectively to a receptor and elicit a response, its shape must be complementary to the receptor's binding site.
While specific studies detailing the distinct odors of all four stereoisomers of this compound are not prevalent in public literature, research on other chiral fragrance molecules consistently demonstrates this principle. For example, the enantiomers of carvone are famously known for their distinct smells: (R)-(-)-carvone is characteristic of spearmint, while (S)-(+)-carvone smells of caraway. This dramatic difference underscores the high degree of stereospecificity in olfactory perception. Therefore, it is highly probable that the individual stereoisomers of this compound also possess unique odor profiles and intensities, and the precise stereochemistry is a critical determinant of its interaction with olfactory receptors.
Computational Approaches in SAR: Molecular Docking and Dynamics Simulations
In recent years, computational methods have become indispensable tools in SAR studies, offering insights into the molecular interactions that are often difficult to obtain through experimental methods alone. Molecular docking and molecular dynamics (MD) simulations are two powerful techniques used to predict and analyze the binding of a ligand (the odorant molecule) to its receptor.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of olfaction, docking can be used to model the interaction of this compound and its analogs with olfactory receptors. The process involves placing the 3D structure of the odorant molecule into the binding site of a receptor model and calculating the binding affinity. This allows researchers to:
Predict Binding Modes: Determine the most likely orientation of the odorant within the receptor's binding pocket.
Estimate Binding Affinity: Calculate a score that represents the strength of the interaction, which can be correlated with odor intensity.
Identify Key Interactions: Pinpoint the specific amino acid residues in the receptor that interact with the odorant molecule through forces like hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. While docking provides a static snapshot, MD simulations simulate the movements of atoms and molecules over time. This allows researchers to:
Assess Complex Stability: Observe whether the binding pose predicted by docking is stable over a period of time.
Analyze Conformational Changes: Understand how the receptor and the ligand may change their shapes to accommodate each other upon binding.
Explore Binding Pathways: In some cases, MD can be used to simulate the process of the ligand entering the binding site.
Although the exact structures of most human olfactory receptors are yet to be determined experimentally, homology modeling can be used to create theoretical models based on the known structures of related proteins, such as other G-protein coupled receptors. These models, while not perfect, can still provide valuable insights when used in docking and MD simulations with this compound and its derivatives, helping to rationalize experimentally observed SAR data and guide the design of new fragrance molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR models can be developed to predict the odor character or intensity of new, unsynthesized compounds.
The general workflow for developing a QSAR model involves several key steps:
Data Set Preparation: A dataset of this compound analogs with their experimentally determined olfactory properties is collected.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed olfactory activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure that the model is robust and not due to chance correlation.
Once a validated QSAR model is established, it can be used to predict the olfactory properties of novel this compound derivatives before they are synthesized. This can significantly save time and resources in the discovery of new fragrance ingredients. For example, a QSAR model might predict that increasing the length of the alkyl side chain by one carbon atom will enhance the fruity note of the odor, while adding a polar group at a specific position will introduce a woody character. These predictions can then be used to prioritize which new analogs should be synthesized and tested.
While specific QSAR models for this compound are proprietary to the fragrance industry, the principles of QSAR are widely applied in the field to accelerate the design of new scent molecules with desired characteristics.
Chemo Perceptual and Olfactory Neuroscience of Tetrahydrojasmone
Olfactory Receptor Interactions and Activation Mechanisms
The perception of odorants like tetrahydrojasmone begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory receptor neurons (ORNs) in the nasal cavity. This binding event initiates a signal transduction cascade. The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) activates an olfactory-specific G-protein (G). This, in turn, stimulates a type III adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. genome.jp The elevated cAMP targets and opens cyclic-nucleotide gated (CNG) ion channels, allowing an influx of cations, primarily Na+ and Ca2+, which depolarizes the ORN. genome.jp The influx of Ca2+ can also activate Ca2+-activated Cl- channels, leading to an efflux of Cl- and further depolarization of the neuron. genome.jp This electrical signal is then transmitted to the brain for processing. genome.jp
While the specific olfactory receptors that bind to this compound have not been definitively identified in the provided research, the general mechanism of odorant-receptor interaction is well-established. The specificity of this interaction, where a particular odorant can activate a unique combination of ORs, is the basis of the olfactory code that allows the brain to distinguish between a vast array of different smells. The interaction is not a simple lock-and-key mechanism; a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. This combinatorial coding greatly expands the discriminatory power of the olfactory system. Research on other odorants, such as those found in mosquito host odors, demonstrates that even structurally similar compounds can elicit different responses from various ORNs, highlighting the complexity of these interactions. biorxiv.org
Neurobiological Underpinnings of Chemosensory Perception of Cyclopentanone (B42830) Compounds
The neurobiological processing of cyclopentanone compounds, including this compound, involves intricate pathways from the olfactory epithelium to higher brain centers. After an odorant binds to an OR and generates an action potential in the ORN, the signal travels along the neuron's axon to the olfactory bulb. In the olfactory bulb, axons from ORNs that express the same type of olfactory receptor converge onto specific spherical structures called glomeruli. This convergence creates a spatial map of odor information, where each glomeruli represents a specific "feature" of the odorant molecule. core.ac.uk
From the glomeruli, the olfactory information is relayed to various parts of the brain, including the piriform cortex (primary olfactory cortex), the amygdala (involved in emotional responses), and the entorhinal cortex (involved in memory). This distributed processing allows for the complex perception of an odor, integrating its identity with emotional and mnemonic context.
Studies on the chemosensory perception of cyclopentanone and related compounds in various organisms, such as mosquitoes, have shown that these compounds can elicit specific and sometimes complex neuronal responses. biorxiv.orgbiorxiv.org For instance, the response to cyclopentanone can be plastic, changing with repeated exposure. biorxiv.org This suggests that the neural circuits involved in processing these odors are not static but can adapt based on experience. Furthermore, the perception of mixtures containing cyclopentanones can be complex, with the final odor percept being influenced by the qualities of the individual components. researchgate.net
Psychophysical Studies of Odor Thresholds and Perceptual Attributes
Psychophysical studies are crucial for understanding how the chemical properties of a molecule like this compound translate into a perceptual experience. These studies measure aspects like odor detection thresholds and the qualitative description of the odor.
The odor of this compound is often described with a range of descriptors, highlighting its complex scent profile. Common descriptors include floral, jasmine-like, fruity, green, and having a celery note. ventos.com Some sources also describe it as having a coconut, sweet, and spicy character. thegoodscentscompany.comflavscents.com This multifaceted odor profile makes it a versatile ingredient in fragrance compositions.
The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell. While a specific odor detection threshold for this compound is not consistently reported across sources, it is noted as having a high odor strength. perflavory.com For comparison, studies on related jasmonate compounds like the stereoisomers of methyl jasmonate have determined their odor thresholds, demonstrating the importance of stereochemistry in olfactory perception. acs.org The vapor pressure of an odorant is also a key factor influencing its perceived intensity, with lower vapor pressure often correlating with lower detection thresholds when measured by partial pressure. pnas.org
Table 1: Perceptual Attributes of this compound
| Source | Odor Description |
|---|---|
| The Good Scents Company thegoodscentscompany.comflavscents.com | Coconut, sweet, jasmine, spicy, fruity |
Structure-Odor Relationship Investigations within the Jasmonate Family
The relationship between the chemical structure of a molecule and its perceived odor is a central focus in fragrance chemistry. Within the jasmonate family, several structural features have been identified as critical for their characteristic odors and biological activities. mdpi.comnih.gov
The basic structure of jasmonates consists of a cyclopentanone ring with substituents at various positions. annualreviews.org For jasmonates, the presence of the cyclopentanone ring with a ketone group is essential for their activity. nih.gov The nature of the side chains attached to this ring significantly influences the odor profile. For instance, in natural cis-jasmone, the unsaturated cis double bond in the alkyl side chain is crucial for its potent fragrance. mdpi.com Introducing a double bond into the heterocyclic analogs of jasmone (B1672801) also leads to an increase in odor intensity compared to their saturated counterparts. mdpi.com
Furthermore, modifications to the side chains, such as hydroxylation or changes in chain length, can dramatically alter the biological activity and likely the odor perception. nih.gov For example, hydroxylation at certain positions on the pentenyl side chain can decrease biological activity. nih.gov The stereochemistry of the molecule is also a critical determinant of its odor properties, as demonstrated by the different odor thresholds of methyl jasmonate stereoisomers. acs.org These structure-activity relationship (SAR) studies are fundamental for the rational design of new fragrance molecules with desired scent profiles. researchgate.netacs.org
Table 2: Key Structural Features and Their Influence on Jasmonate Odor/Activity
| Structural Feature | Influence on Odor/Activity | Reference |
|---|---|---|
| Cyclopentanone ring with a keto group | Essential for activity | nih.gov |
| Unsaturated cis double bond in side chain | Increases odor intensity | mdpi.com |
| Hydroxylation of side chain | Can decrease biological activity | nih.govnih.gov |
Academic Applications in Olfactory Research and Flavor Science
This compound and other jasmonates serve as valuable tools in academic research, particularly in the fields of olfactory science and flavor chemistry. Their well-defined chemical structures and distinct odor profiles make them excellent model compounds for investigating the principles of olfaction.
In olfactory research, jasmonates are used to probe the specificity of olfactory receptors and to understand how the brain processes complex odor information. ontosight.ai By studying the neural responses to these compounds, researchers can gain insights into the coding mechanisms of the olfactory system. core.ac.uk The structural similarity of jasmonates to prostaglandins (B1171923) also makes them interesting for studying potential cross-reactivity in biological systems. mdpi.com
Future Directions and Emerging Research Avenues for Tetrahydrojasmone
Integration of Artificial Intelligence and Machine learning in Synthesis and SAR Predictions
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the fragrance industry, and by extension, the study of compounds like tetrahydrojasmone. These technologies offer powerful tools for accelerating the discovery and optimization of new fragrance molecules.
Predictive Odor Models: AI, particularly through graph neural networks (GNNs), is being used to predict the odor of a molecule based on its structure. nih.govarxiv.org These models can learn the complex relationships between molecular features and olfactory perception, creating a "Principal Odor Map" that can guide the design of new odorants. nih.gov This approach has shown to be as reliable as a human in describing odor quality for new molecules. nih.gov By inputting the structure of this compound, researchers can predict the sensory attributes of novel, structurally similar compounds, streamlining the discovery process. 99science.org
Structure-Activity Relationship (SAR) Predictions: Machine learning algorithms can analyze large datasets of compounds and their corresponding activities to build predictive SAR models. researchgate.net For this compound, this means predicting how modifications to its chemical structure will affect its fragrance profile, intensity, and longevity. This can significantly reduce the amount of trial-and-error in synthesizing and testing new derivatives. norwegianscitechnews.com
Generative Models for Novel Fragrances: Advanced AI can go beyond prediction and actively generate new molecular structures with desired scent characteristics. norwegianscitechnews.com By training a model on a vast database of existing fragrance molecules, it can propose novel compounds, including derivatives of this compound, that are likely to possess unique and desirable jasmine-like scents. 99science.orgnorwegianscitechnews.com
Scent Profiling and Categorization: AI-driven scent profiling is transforming how fragrances are analyzed and categorized. perscent.app This involves creating detailed "fingerprints" of fragrances based on their chemical components and sensory characteristics. perscent.app Such technologies can help perfumers to innovate by identifying untapped areas in the "scent space". scentalytics.com
A summary of AI and ML applications in fragrance science is presented in the table below.
Interactive Data Table: AI and Machine Learning in Fragrance Science| Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Predictive Odor Models | Using algorithms like GNNs to predict a molecule's scent from its structure. nih.govarxiv.org | Rapidly screen virtual libraries of this compound derivatives for desirable fragrance profiles. |
| SAR Predictions | Building models to understand how chemical structure relates to fragrance activity. researchgate.net | Guide the targeted synthesis of this compound analogs with enhanced properties (e.g., increased substantivity). |
| Generative Models | AI algorithms that propose novel molecular structures with desired scent characteristics. norwegianscitechnews.com | Discover entirely new jasmine-like odorants inspired by the this compound scaffold. |
Development of Advanced Biocatalytic Systems for Sustainable Production
The demand for natural and sustainably produced fragrance ingredients is a major driver of innovation. Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a green alternative to traditional chemical synthesis.
Enzymatic Synthesis: Researchers are exploring the use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and ketoreductases (KREDs), for the synthesis of jasmine-like compounds. researchgate.netmdpi.com These enzymes can exhibit high selectivity, leading to the production of specific isomers of a fragrance molecule under mild, environmentally friendly conditions. cnr.it For instance, the kinetic resolution of this compound precursors using BVMOs has been investigated to produce specific lactones. researchgate.net
Whole-Cell Biotransformation: Utilizing whole microorganisms, such as engineered strains of Saccharomyces cerevisiae (baker's yeast) or Rhodococcus, can be a cost-effective way to produce complex molecules like this compound. mdpi.comperflavory.comthegoodscentscompany.com These microorganisms can be genetically engineered to express the necessary enzymatic pathways for converting simple feedstocks into the desired fragrance compound.
Metabolic Engineering: Advances in metabolic engineering allow for the optimization of microbial strains to enhance the yield and purity of the target molecule. researchgate.netdrpress.org This involves modifying the organism's metabolic pathways to channel more resources towards the synthesis of this compound or its precursors.
Immobilization Techniques: To improve the stability and reusability of biocatalysts, researchers are developing advanced immobilization techniques. researchgate.netresearchgate.net Encapsulating enzymes or whole cells in a solid support can make the biocatalytic process more robust and economically viable for industrial-scale production. researchgate.netdrpress.org
Exploration of Undiscovered Biological Roles and Pathways of this compound
While primarily known for its fragrance, the broader biological significance of this compound and related jasmonates is an area ripe for exploration. Jasmonates, in general, are known to be involved in plant defense and signaling pathways. googleapis.com
Chemical Ecology: Investigating the role of this compound in plant-insect interactions could reveal new applications. For example, it might act as an attractant for pollinators or a deterrent for herbivores. Understanding these ecological relationships can provide insights into its natural function and potentially lead to its use in agriculture or pest management. idiv.de
Pheromonal Activity: Some jasmonate-related compounds are known to have pheromonal activity in insects. Future research could explore whether this compound or its derivatives have similar properties, which could have implications for insect behavior research and control.
Plant Physiology: Further investigation into the biosynthesis of jasmonates in plants could uncover the specific enzymes and pathways leading to compounds like this compound. For instance, the conversion of jasmone (B1672801) to jasmolone is catalyzed by a cytochrome P450 enzyme, and similar pathways may be involved for other derivatives. nih.gov This knowledge could be harnessed for the biotechnological production of these molecules in plant cell cultures. google.com
Innovations in Analytical Platforms for this compound Characterization
The accurate characterization of fragrance compounds is crucial for quality control and research. Advances in analytical chemistry are providing more powerful tools for analyzing complex mixtures and elucidating the structures of new molecules.
Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy continues to be a powerful tool for the structural elucidation of fragrance and flavor compounds. alwsci.com Innovations in NMR, such as quantitative NMR (qNMR), can be used for purity testing and precise quantification of specific components in essential oils and synthetic fragrance materials. alwsci.com
Electronic Noses: The development of electronic nose technology, which uses an array of sensors to detect and differentiate complex odors, offers a rapid and objective method for fragrance analysis. horticultureresearch.net These devices, often combined with AI, can be trained to recognize the specific "smell print" of this compound and detect variations in its composition. horticultureresearch.net
A summary of advanced analytical techniques for fragrance analysis is provided in the table below.
Interactive Data Table: Advanced Analytical Techniques for Fragrance Analysis| Technique | Principle | Application to this compound |
|---|---|---|
| GC×GC-MS/O | Two-dimensional gas chromatography for superior separation, combined with mass spectrometry for identification and olfactometry for sensory evaluation. nih.govalwsci.comresearchgate.net | Detailed isomeric and impurity profiling of synthetic this compound; identifying key odor contributors. |
| qNMR | Quantitative Nuclear Magnetic Resonance for precise concentration measurement without the need for identical reference standards. alwsci.com | Accurate determination of this compound purity and quantification in complex fragrance formulations. |
| Electronic Nose | An array of chemical sensors that generates a characteristic "fingerprint" for a specific odor. horticultureresearch.net | Rapid quality control of this compound batches; authentication and detection of adulteration. |
Promotion of Multidisciplinary Research Collaborations
The future of fragrance science, including the study of this compound, lies in the integration of knowledge from various scientific disciplines.
Chemistry and Biology: Collaborations between synthetic chemists and molecular biologists are essential for developing efficient biocatalytic production methods. idiv.de Chemists can design novel synthetic routes, while biologists can engineer the enzymes and microorganisms to carry them out.
Neuroscience and Psychology: Understanding how the brain perceives and processes the scent of this compound requires collaboration with neuroscientists and psychologists. This can lead to insights into the emotional and behavioral effects of fragrances. jst.go.jp
Computer Science and Engineering: The development of AI models for scent prediction and electronic noses for fragrance analysis requires the expertise of computer scientists and engineers. chemsensim.frpsu.edu
Ecology and Agriculture: Partnerships with ecologists and agricultural scientists can help to elucidate the natural roles of jasmonates and explore their potential applications in crop protection and sustainable agriculture. psu.eduharvard.eduharvard.edu
By fostering these multidisciplinary collaborations, the scientific community can unlock the full potential of this compound and other fragrance molecules, leading to new discoveries and applications that benefit both industry and society. tuwien.at
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
